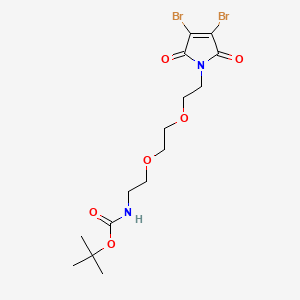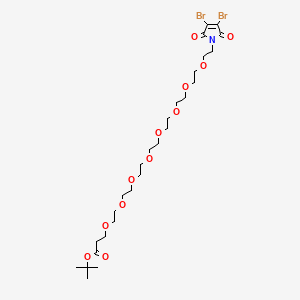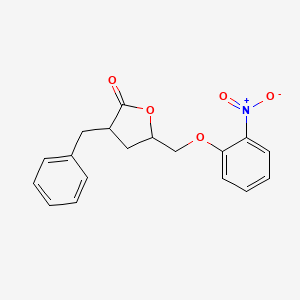
Chlorhydrate d'A-350619
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride is a chemical compound known for its role as an activator of soluble guanylyl cyclase. This enzyme is crucial in converting guanosine triphosphate to cyclic guanosine monophosphate, which affects various physiological processes such as smooth muscle relaxation, neurotransmission, inhibition of platelet aggregation, and immune response .
Applications De Recherche Scientifique
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the activation of soluble guanylyl cyclase.
Biology: Investigated for its effects on smooth muscle relaxation and neurotransmission.
Medicine: Explored as a potential treatment for conditions like erectile dysfunction due to its ability to enhance the effect of nitric oxide.
Industry: Utilized in the development of new pharmaceuticals targeting guanylyl cyclase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride involves multiple steps, starting with the preparation of the core structure, 3-[2-(4-chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide. This is achieved through a series of reactions including nucleophilic substitution and amide formation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the compound.
Reduction: This can affect the nitro groups present in the structure.
Substitution: Commonly involves the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Mécanisme D'action
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride exerts its effects by modulating the catalytic properties of soluble guanylyl cyclase. It increases the maximum velocity of the enzyme’s reaction and decreases the Michaelis constant, enhancing the enzyme’s efficiency. This activation depends on the presence of a heme moiety in the enzyme and synergy with nitric oxide .
Comparaison Avec Des Composés Similaires
A-395 hydrochloride: Another activator of soluble guanylyl cyclase with a different core structure.
Glucokinase Activator, Compound A: Activates a different enzyme but shares similar pharmacological properties.
A-331440 dihydrochloride: Similar in its ability to modulate enzyme activity but targets different pathways.
Uniqueness: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride is unique due to its specific structure, which allows for a high degree of activation of soluble guanylyl cyclase. This makes it particularly effective in enhancing the physiological effects of nitric oxide, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS.ClH/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19;/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25);1H/b14-9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBHWZPRQFKJS-KYIGKLDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)








